molecular formula C12H17N3O4 B1528099 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 1314391-59-7

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No. B1528099
CAS RN: 1314391-59-7
M. Wt: 267.28 g/mol
InChI Key: QYFDJATXKTZVOY-UHFFFAOYSA-N
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Description

“7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid” is a chemical compound with the CAS Number: 1160248-16-7 . It has a molecular weight of 267.28 and its linear formula is C12H17N3O4 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal, and it does not require any special conditions .

Scientific Research Applications

Medicinal Chemistry

This compound is utilized in the development of new pharmaceuticals. Its structure serves as a building block in the synthesis of various drugs. It’s particularly valuable in creating molecules that can interact with specific biological targets, potentially leading to treatments for diseases .

Agriculture

In agriculture, this compound may be used in the synthesis of agrochemicals. Its derivatives could act as intermediates in creating substances that protect crops from pests or diseases, or even as growth regulators .

Material Science

The compound’s properties make it suitable for material science applications, such as the development of novel polymers or coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific characteristics, like increased durability or resistance to environmental factors .

Environmental Science

Researchers might explore the use of this compound in environmental science, particularly in the field of green chemistry. It could be a precursor for eco-friendly chemicals that help in pollution reduction or waste management .

Biochemistry

In biochemistry, this compound could be important for studying enzyme reactions or metabolic pathways. It might serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the function of enzymes in biological systems .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical procedures. Its well-defined structure and properties make it suitable for calibrating instruments or as a reference material in the quantification of other substances .

Chemical Synthesis

It serves as a versatile intermediate in organic synthesis. Chemists can modify its functional groups to produce a wide array of chemical entities, which can be further utilized in various industrial applications .

Proteomics

In proteomics, this compound could be used in the synthesis of probes or markers. These can be attached to proteins or peptides to study their behavior, interactions, and role in different biological processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause an allergic skin reaction . The signal word is "Warning" .

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(10(16)17)6-13-9(15)7-14/h6H,4-5,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFDJATXKTZVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid
Reactant of Route 3
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid
Reactant of Route 4
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid
Reactant of Route 6
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

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